Biochanin A-7-methyl ether
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Overview
Description
Biochanin A-7-methyl ether is a naturally occurring isoflavone, a type of flavonoid found in various plants such as red clover, soy, alfalfa sprouts, peanuts, and chickpeas . It is an O-methylated derivative of biochanin A, which itself is a 4′-methoxy derivative of genistein . This compound is known for its potential health benefits, including anti-cancer, anti-inflammatory, anti-oxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biochanin A-7-methyl ether can be synthesized through a series of chemical reactions. One common method involves the use of phloroglucinol as a starting material. The synthesis involves a Friedel-Crafts reaction to produce an intermediate product, which is then cyclized to form biochanin A . The methylation of biochanin A at the 7-position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of biochanin A from natural sources such as red clover, followed by chemical methylation. The extraction process may involve solvent extraction, followed by purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Biochanin A-7-methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound .
Scientific Research Applications
Biochanin A-7-methyl ether has a wide range of scientific research applications:
Mechanism of Action
Biochanin A-7-methyl ether exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Biochanin A-7-methyl ether is unique among similar compounds due to its specific methylation pattern and biological activities. Similar compounds include:
Genistein: A non-methylated isoflavone with similar anti-cancer and anti-inflammatory properties.
Formononetin: Another O-methylated isoflavone found in red clover with estrogenic and anti-estrogenic effects.
Daidzein: A structurally related isoflavone with anti-oxidant and anti-inflammatory properties.
Biological Activity
Biochanin A-7-methyl ether is a methylated derivative of biochanin A, a naturally occurring isoflavonoid found predominantly in red clover and other legumes. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.
This compound is characterized by its dihedral structure containing two methoxy groups. It can be synthesized through various chemical reactions, including Friedel-Crafts reactions and subsequent methylation of biochanin A extracted from natural sources. The synthesis typically involves:
- Starting Material : Phloroglucinol
- Key Reactions : Friedel-Crafts reaction followed by cyclization and methylation.
- Purification Techniques : Column chromatography for isolating the final product .
This compound exhibits its biological effects through multiple mechanisms:
- Autophagy Activation : It binds to the endoplasmic reticulum, inhibiting fatty acid synthase activity, which leads to an accumulation of reactive oxygen species (ROS) and induces autophagy in cells .
- Cancer Prevention : The compound has been shown to induce sulfotransferases involved in xenobiotic detoxification, suggesting a role in cancer prevention. It exhibits synergistic effects with chemotherapeutic agents like 5-fluorouracil (5-FU) in estrogen receptor-positive breast cancer cell lines .
- Neuroprotective Effects : Studies indicate that this compound may enhance microcirculation and reduce arterial resistance, potentially benefiting cardiovascular health.
Antioxidant Properties
This compound demonstrates significant antioxidant activity, which helps mitigate oxidative stress-related damage. This property is crucial in preventing chronic diseases associated with oxidative damage.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in various models. For instance, it downregulates pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced inflammation models .
Anticancer Activity
Research indicates that this compound inhibits tumor growth through mechanisms such as:
- Topoisomerase II Inhibition : Prevents DNA replication in cancer cells, thereby inhibiting growth.
- Synergistic Effects with Chemotherapy : Enhances the efficacy of existing cancer treatments like 5-FU, particularly in breast cancer models .
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Animal Models of Inflammation :
Data Summary
Properties
Molecular Formula |
C17H20O5 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C17H20O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-6,9,12,14-16,18H,7-8H2,1-2H3 |
InChI Key |
YBEAKTTUFWXZDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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